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Compound of Interest

Compound Name:

4-(4-(2,3-dihydrobenzo(1,4)dioxin-

6-yl)-5-pyridin-2-yl-1H-imidazol-2-

yl)benzamide

Cat. No.: B1669709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
D4476 is a potent and selective, cell-permeant small molecule inhibitor of Casein Kinase 1

(CK1) and Transforming Growth Factor-beta type I receptor (TGF-βRI), also known as Activin

Receptor-Like Kinase 5 (ALK5). This document provides a comprehensive overview of the

chemical structure, synthesis, and biological activity of D4476, intended to serve as a technical

resource for researchers in pharmacology and drug discovery. The information compiled herein

includes its chemical properties, detailed experimental protocols for its biological evaluation,

and a summary of its known effects on key signaling pathways.

Compound Structure and Properties
D4476, with the IUPAC name 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-

imidazol-2-yl]benzamide, is a triaryl-substituted imidazole.[1][2] Its chemical and physical

properties are summarized in the table below.
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Property Value Reference

IUPAC Name

4-[4-(2,3-dihydro-1,4-

benzodioxin-6-yl)-5-(2-

pyridinyl)-1H-imidazol-2-

yl]benzamide

[1][2]

Molecular Formula C₂₃H₁₈N₄O₃ [2]

Molecular Weight 398.41 g/mol [1][2]

CAS Number 301836-43-1 [2][3]

Appearance Solid [4]

Purity ≥98% (HPLC) [1][2]

Solubility Soluble in DMSO to 100 mM [4]

Synthesis
The synthesis of D4476, a triaryl-substituted imidazole, can be achieved through a multi-step

process. A plausible synthetic route, based on established methods for similar compounds,

involves the Radziszewski imidazole synthesis. This involves the condensation of a 1,2-

dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium

acetate).

A proposed workflow for the synthesis of D4476 is outlined below:
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Starting Materials Reaction Steps Intermediate & Final Product

2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

Step 1: Formation of Diketone
(Oxidation of Benzoin Condensation Product)2-Pyridinecarboxaldehyde

4-Cyanobenzaldehyde Step 2: Radziszewski Imidazole Synthesis
(Condensation Reaction)

Ammonium Acetate

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)ethane-1,2-dione

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl]benzonitrile

Step 3: Hydrolysis of Nitrile D4476
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide

Click to download full resolution via product page

Proposed synthetic workflow for D4476.

Biological Activity and Quantitative Data
D4476 is a selective inhibitor of Casein Kinase 1 (CK1) and the TGF-β type-I receptor (ALK5).

[1] It exhibits significantly greater selectivity for these kinases over others, such as SAPK2/p38.

[1]
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Target IC₅₀ Assay Conditions Reference

Casein Kinase 1

(CK1) from

Schizosaccharomyces

pombe

200 nM Cell-free assay [5]

Casein Kinase 1δ

(CK1δ)
300 nM Cell-free assay [5]

TGF-β type-I receptor

(ALK5)
500 nM Cell-free assay [5]

p38α MAPK 5.8 µM Not specified [4]

PKd1 9.1 µM Not specified [4]

Experimental Protocols
Casein Kinase 1 (CK1) Inhibition Assay
This protocol describes a cell-free assay to determine the inhibitory activity of D4476 against

CK1δ.

Materials:

CK1δ enzyme (5-20 m-units)

Substrate peptide: RRKDLHDDEEDEAMSITA

Assay buffer: 20 mM HEPES, pH 7.5, 0.15 M NaCl, 0.1 mM EDTA, 5 mM DTT, 0.1% (v/v)

Triton X-100

[γ-³³P]ATP

10 mM Magnesium Acetate

0.5 M Orthophosphoric Acid

P30 filtermats
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75 mM Phosphoric Acid

Methanol

Scintillation counter

Biomek 2000 Laboratory Automation Workstation

Procedure:

Prepare a reaction mixture (25 µL total volume) containing CK1δ, the substrate peptide (0.5

mM), and varying concentrations of D4476 in the assay buffer.

Initiate the kinase reaction by adding MgATP (10 mM Magnesium Acetate, 0.1 mM [γ-

³³P]ATP).

Incubate the reaction mixture for 40 minutes at room temperature (21°C).

Stop the reaction by adding 5 µL of 0.5 M orthophosphoric acid.

Spot an aliquot of the reaction mixture onto P30 filtermats.

Wash the filtermats four times with 75 mM phosphoric acid to remove unincorporated ATP.

Wash the filtermats once with methanol.

Dry the filtermats and measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition at each D4476 concentration and determine the IC₅₀

value.[1][5]

Cell Viability (MTT) Assay
This protocol outlines the procedure to assess the cytotoxic effects of D4476 on multiple

myeloma (MM) cell lines.

Materials:

MM cell lines (e.g., MM1S, RPMI8226, U266)
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Culture media

D4476

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

96-well plates

Spectrophotometer

Procedure:

Seed MM cells in triplicate into 96-well plates at an appropriate density in 100 µL of culture

media.

Add D4476 at various concentrations (e.g., 0, 5, 10, 20, 30, 40, and 50 µM) in 100 µL of

culture media to the respective wells.

Incubate the plates for 72 hours.

Add MTT solution to each well and incubate for a further 4 hours to allow for the formation of

formazan crystals.

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

Measure the absorbance at 570 nm using a spectrophotometer.

Calculate cell viability as a percentage of the untreated control.[1][5]

Signaling Pathway Modulation
D4476 exerts its biological effects primarily through the inhibition of the Casein Kinase 1 and

TGF-β signaling pathways.

Casein Kinase 1 (CK1) Signaling Pathway
CK1 is a family of serine/threonine kinases involved in diverse cellular processes, including

Wnt signaling, circadian rhythms, and DNA repair. D4476's inhibition of CK1 can disrupt these

pathways. For instance, in the Wnt signaling pathway, CK1 is involved in the phosphorylation of
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β-catenin, marking it for degradation. Inhibition of CK1 by D4476 can lead to the stabilization

and accumulation of β-catenin.
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Simplified Wnt/β-catenin signaling pathway showing inhibition by D4476.

TGF-β Signaling Pathway
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The TGF-β signaling pathway regulates numerous cellular processes, including cell growth,

differentiation, and apoptosis. D4476 inhibits ALK5, the type I receptor for TGF-β, thereby

blocking the downstream signaling cascade involving the phosphorylation of SMAD proteins.
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Click to download full resolution via product page

Simplified TGF-β signaling pathway showing inhibition by D4476.

Conclusion
D4476 is a valuable research tool for investigating the roles of Casein Kinase 1 and the TGF-β

signaling pathway in various biological processes. Its selectivity and cell-permeability make it

suitable for both in vitro and in-cell-based assays. This guide provides essential technical

information to aid researchers in the effective utilization of D4476 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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